molecular formula C10H11ClN4O B11806322 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

Cat. No.: B11806322
M. Wt: 238.67 g/mol
InChI Key: NPXNXKIEOFENQR-UHFFFAOYSA-N
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Description

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine (CAS 1256759-03-1) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a fused imidazopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a chloro substituent at the 7-position and a morpholine ring at the 5-position, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C10H11ClN4O, with a molecular weight of 238.67 . Research into analogous compounds highlights the significant potential of imidazopyrimidine and quinoline derivatives in anticancer applications . For instance, 7-chloroqinoline-based hybrids have demonstrated potent antiproliferative activity against a range of tumor cell lines, including leukemia and lymphoma, by inducing apoptosis and disrupting mitochondrial membrane potential . Furthermore, related morpholine-functionalized quinoline compounds are investigated as key scaffolds for developing novel antitumor agents and kinase inhibitors . This compound is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-(7-chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

InChI

InChI=1S/C10H11ClN4O/c11-8-7-9-12-1-2-15(9)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

NPXNXKIEOFENQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC3=NC=CN32)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloroimidazo[1,2-c]pyrimidine.

    Reaction Conditions: The compound is then reacted with morpholine in the presence of a suitable base and solvent.

    Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including signal transduction and cell proliferation. Dysregulation of kinase activity is associated with several diseases, including cancer.

Kinase Inhibition

Research indicates that 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine can inhibit specific kinases involved in cancer pathways, such as c-KIT and Polycomb Repressive Complex 2 (PRC2). These kinases are known to be implicated in tumor growth and progression. The morpholine moiety enhances the compound's pharmacological profile by improving its bioavailability and selectivity for target enzymes .

Anticancer Potential

Due to its ability to inhibit kinases associated with cancer, this compound shows promise as an anticancer agent. Preclinical studies have demonstrated its efficacy against various cancer cell lines, indicating potential for further development into therapeutic agents targeting specific cancers related to kinase dysregulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is critical for optimizing its design as a therapeutic agent. The presence of the morpholine ring is essential for maintaining activity against kinases.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine. Here’s a comparison table highlighting their features and biological activities:

Compound NameStructural FeaturesBiological Activity
4-(6-Chloroimidazo[1,2-b]pyridin-3-yl)morpholineSimilar imidazole-pyridine coreKinase inhibition
4-(7-Bromoimidazo[1,2-c]pyrimidin-5-yl)morpholineBromine substituent instead of chlorinePotential anti-tumor activity
4-(7-Methylimidazo[1,2-c]pyrimidin-5-yl)morpholineMethyl group at position 7Varying kinase inhibition

This table illustrates how modifications in substituents can significantly alter the pharmacological profiles and therapeutic potentials of these compounds .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine as a kinase inhibitor:

Case Study: Inhibition of c-KIT Kinase

A study demonstrated that this compound effectively inhibits c-KIT kinase across various mutations associated with gastrointestinal stromal tumors (GISTs). The findings suggest that it could be beneficial in treating patients with resistant forms of GIST due to its selective action against mutated kinases .

Case Study: Anti-Tumor Activity

In vitro studies have shown that derivatives of this compound exhibit varying degrees of anti-tumor activity against several cancer cell lines. These findings support further investigation into its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction .

Comparison with Similar Compounds

Biological Activity

The compound 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is a notable member of the imidazo[1,2-c]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine can be represented as follows:

C11H11ClN4O\text{C}_{11}\text{H}_{11}\text{Cl}\text{N}_{4}\text{O}

This compound features a morpholine ring attached to a chlorinated imidazo[1,2-c]pyrimidine moiety, which contributes to its biological activity.

Research indicates that compounds in the imidazo[1,2-c]pyrimidine class often function as inhibitors of key enzymes involved in cancer progression. Specifically, they may inhibit Polycomb Repressive Complex 2 (PRC2) activity and affect pathways such as the Wnt/β-catenin signaling pathway , which is critical in various cancers.

Inhibition of PRC2

Studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit PRC2, leading to altered gene expression profiles associated with tumor suppression. This inhibition is particularly relevant in cancers where PRC2 plays a role in maintaining oncogenic transcriptional programs .

Wnt/β-Catenin Pathway

The Wnt/β-catenin pathway is another target for these compounds. Inhibition of this pathway has been linked to reduced proliferation in cancer cell lines such as SW480 and HCT116. For example, related compounds have demonstrated IC50 values in the low micromolar range against these cell lines .

Biological Activity Data

A summary of biological activities observed for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is presented in the table below:

Activity Cell Line IC50 (μM) Mechanism
Inhibition of cell proliferationSW4800.12Wnt/β-Catenin pathway inhibition
Inhibition of cell proliferationHCT1162.0Wnt/β-Catenin pathway inhibition
PRC2 activity inhibitionVarious cancer cellsNot specifiedAltered gene expression

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-c]pyrimidine derivatives:

  • Case Study on Colorectal Cancer :
    • A study demonstrated that derivatives similar to 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine significantly inhibited the growth of colorectal cancer xenografts in mice. These findings support its potential as a therapeutic agent against colorectal cancer .
  • Mechanistic Insights :
    • Research exploring the binding modes of these compounds revealed interactions with specific residues within the β-catenin armadillo repeat domain, suggesting a direct mechanism by which these compounds exert their inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine?

The synthesis typically involves cyclization of halogenated pyrimidine precursors. A robust method starts with 4-amino-6-chloro-2-pyrimidinol (prepared via chlorination of 2-methylthio-4-amino-6-pyrimidinol with PCl₃), followed by reflux with bromoacetaldehyde diethyl acetal in aqueous media. This yields 7-chloroimidazo[1,2-c]pyrimidin-5-one in 86% yield . Subsequent functionalization with morpholine under nucleophilic substitution conditions (e.g., using morpholine in DMF with a base like K₂CO₃) can introduce the morpholine moiety. Key characterization includes ¹³C NMR to confirm regioselectivity (e.g., δ 6.46 ppm for C2H) and mass spectrometry for molecular weight validation .

Q. How can researchers confirm the structural integrity of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, the chloroimidazo-pyrimidine core shows distinct doublets (δ 7.54 and 7.24 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ matching theoretical values).
  • X-ray Crystallography (if crystalline) : To resolve ambiguities in regiochemistry or stereochemistry, often using SHELX programs for refinement .

Q. What preliminary biological screening approaches are recommended?

  • Kinase Inhibition Assays : Given the structural similarity to imidazo[1,2-c]pyrimidine-based SHP2 inhibitors (e.g., in cancer research), screen against kinase panels using fluorescence polarization or ADP-Glo™ assays .
  • Antimicrobial Susceptibility Testing : Test against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), as morpholine-containing analogs exhibit broad activity .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

  • Morpholine Ring Substitution : Replace morpholine with piperazine or thiomorpholine to modulate solubility and hydrogen-bonding capacity. For example, 4-(2-chloroethyl)morpholine derivatives in SHP2 inhibitors improve cellular permeability .
  • Chlorine Position Optimization : The 7-chloro group deactivates neighboring nitrogen, affecting glycosylation reactivity. Replace with fluorine or methyl groups to balance electronic effects and metabolic stability .
  • Data-Driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with SHP2 or kinases, followed by synthesis of top candidates .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Assay Condition Optimization : For cell-based vs. enzymatic assays, adjust ATP concentrations (e.g., 1 mM vs. 10 µM) to account for competition .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated dechlorination), which may explain discrepancies between in vitro and in vivo results .
  • Orthogonal Validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to rule off-target effects .

Q. What strategies resolve crystallization challenges for X-ray studies?

  • Co-crystallization with Target Proteins : Use SHP2 or kinase domains in complex with ATP analogs to stabilize the compound-protein interaction .
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts to improve crystallinity.
  • SHELX Refinement : Employ SHELXL for high-resolution data (≤1.2 Å) and SHELXD for experimental phasing in case of weak diffraction .

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